![molecular formula C28H31N3O3 B238190 3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as L-745,870 and belongs to the class of piperazine derivatives.
Wirkmechanismus
L-745,870 binds to the dopamine D4 receptor and blocks the action of dopamine. This results in a decrease in the activity of the receptor and a reduction in the levels of cAMP (cyclic adenosine monophosphate). This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid). The net effect of this is a decrease in the excitability of neurons in the brain, which can have therapeutic effects in various psychiatric disorders.
Biochemical and physiological effects:
L-745,870 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce locomotor activity, increase exploratory behavior, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated by the blockade of dopamine D4 receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
L-745,870 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of L-745,870 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also not very soluble in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for the research on L-745,870. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. These compounds could have even greater therapeutic potential in the treatment of psychiatric disorders.
Another area of research is the investigation of the effects of L-745,870 on other neurotransmitter systems. It is possible that L-745,870 could have effects on other receptors in the brain, which could have implications for its therapeutic potential.
Finally, further research is needed to fully understand the mechanisms of action of L-745,870 and its potential therapeutic effects in various psychiatric disorders. This could involve studies in animal models as well as clinical trials in humans.
Synthesemethoden
The synthesis of L-745,870 involves the condensation of 4-(2-methylbenzoyl)piperazine with 3-isopropoxy-N-(4-amino-phenyl)benzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
L-745,870 has been extensively studied for its potential applications in medical research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in various physiological and behavioral processes such as cognition, emotion, and motor function. L-745,870 has been shown to have potential therapeutic effects in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C28H31N3O3 |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H31N3O3/c1-20(2)34-25-9-6-8-22(19-25)27(32)29-23-11-13-24(14-12-23)30-15-17-31(18-16-30)28(33)26-10-5-4-7-21(26)3/h4-14,19-20H,15-18H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
ZIQOTPFVJFBXON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
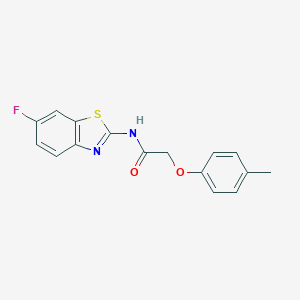
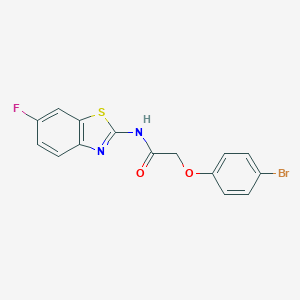
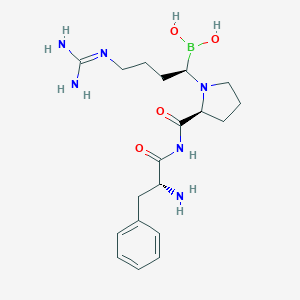
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
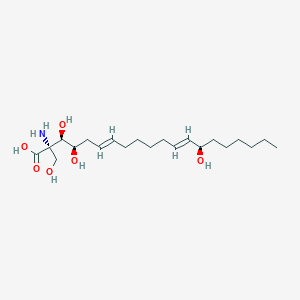
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
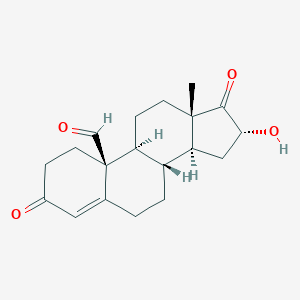
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)